molecular formula C8H8N4O2 B12058194 1-hydroxy-N-methyl-1H-benzotriazole-6-carboxamide

1-hydroxy-N-methyl-1H-benzotriazole-6-carboxamide

Katalognummer: B12058194
Molekulargewicht: 192.17 g/mol
InChI-Schlüssel: JJQCBZYDSLZQAQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-hydroxy-N-methyl-1H-benzotriazole-6-carboxamide is a compound that belongs to the benzotriazole family. Benzotriazoles are known for their versatile applications in various fields, including organic synthesis, pharmaceuticals, and materials science. This compound, in particular, has unique properties that make it valuable for specific chemical reactions and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-hydroxy-N-methyl-1H-benzotriazole-6-carboxamide typically involves the reaction of 1-hydroxybenzotriazole with N-methylamine and a carboxylating agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve steps such as:

  • Dissolving 1-hydroxybenzotriazole in a suitable solvent like methanol or dimethyl sulfoxide (DMSO).
  • Adding N-methylamine to the solution.
  • Introducing a carboxylating agent, such as carbon dioxide or a carboxylic acid derivative.
  • Stirring the reaction mixture at a specific temperature and pH to facilitate the reaction.
  • Purifying the product through recrystallization or chromatography techniques.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, with stringent quality control measures in place to ensure consistency and safety.

Analyse Chemischer Reaktionen

Types of Reactions

1-hydroxy-N-methyl-1H-benzotriazole-6-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles such as amines, thiols, or halides are employed under specific conditions like controlled temperature and pH.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted benzotriazole derivatives.

Wissenschaftliche Forschungsanwendungen

1-hydroxy-N-methyl-1H-benzotriazole-6-carboxamide has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of amides and esters.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored as a potential drug candidate for various therapeutic applications.

    Industry: The compound is used in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Wirkmechanismus

The mechanism of action of 1-hydroxy-N-methyl-1H-benzotriazole-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It may form covalent bonds with target molecules, leading to the desired chemical transformations. The exact pathways and targets vary based on the specific application and reaction environment.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-hydroxybenzotriazole: A closely related compound with similar reactivity but lacking the N-methyl and carboxamide groups.

    N-hydroxybenzotriazole: Another related compound used in peptide synthesis and other organic reactions.

    Benzotriazole: The parent compound of the benzotriazole family, widely used as a corrosion inhibitor and in various chemical applications.

Uniqueness

1-hydroxy-N-methyl-1H-benzotriazole-6-carboxamide is unique due to its specific functional groups, which confer distinct reactivity and properties. The presence of the N-methyl and carboxamide groups enhances its solubility, stability, and reactivity, making it suitable for specialized applications in organic synthesis and materials science.

Eigenschaften

Molekularformel

C8H8N4O2

Molekulargewicht

192.17 g/mol

IUPAC-Name

3-hydroxy-N-methylbenzotriazole-5-carboxamide

InChI

InChI=1S/C8H8N4O2/c1-9-8(13)5-2-3-6-7(4-5)12(14)11-10-6/h2-4,14H,1H3,(H,9,13)

InChI-Schlüssel

JJQCBZYDSLZQAQ-UHFFFAOYSA-N

Kanonische SMILES

CNC(=O)C1=CC2=C(C=C1)N=NN2O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.